BenchChemオンラインストアへようこそ!

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide

Medicinal Chemistry Physicochemical Profiling Screening Library Selection

This 4-fluorophenyl pyridazine sulfonamide (CAS 920193-91-5) is a screening compound targeting chloride channels (CaCC/VRAC) per patent WO2011133600A1. The 4-F substituent provides distinct lipophilicity and metabolic stability vs. the unsubstituted phenyl analog (ΔMW +18 Da) and 4-methylphenyl analog (ΔMW +4 Da). Obtainable as a matched molecular pair set for systematic fluorine SAR. ≥90% purity, ready for ion channel target validation and lead optimization. Inquire for bulk quantities and custom synthesis options.

Molecular Formula C22H18FN3O3S
Molecular Weight 423.46
CAS No. 920193-91-5
Cat. No. B2916060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide
CAS920193-91-5
Molecular FormulaC22H18FN3O3S
Molecular Weight423.46
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C22H18FN3O3S/c23-19-8-5-17(6-9-19)21-11-12-22(26-25-21)29-14-13-24-30(27,28)20-10-7-16-3-1-2-4-18(16)15-20/h1-12,15,24H,13-14H2
InChIKeyJNUMAYCCRKFVLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide (CAS 920193-91-5): Procurement-Grade Chemical Profile for Early-Stage Drug Discovery


N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide (CAS 920193-91-5) is a synthetic sulfonamide-based small molecule with the molecular formula C₂₂H₁₈FN₃O₃S and a molecular weight of 423.46 g/mol . It features a pyridazine core bearing a 4-fluorophenyl substituent at the 6-position, connected via an ethoxy linker to a naphthalene-2-sulfonamide moiety . The compound belongs to the broader class of pyridazine sulfonamide derivatives, which have been claimed in patent literature as chloride channel inhibitors targeting calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC) . It is commercially available from screening compound suppliers including Life Chemicals (catalog F2870-0271) at ≥90% purity .

Why N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide Cannot Be Interchanged with Close Pyridazine Sulfonamide Analogs


Although the pyridazine sulfonamide scaffold is shared across multiple commercially available screening compounds, the 4-fluorophenyl substituent at the pyridazine 6-position introduces quantifiable physicochemical differentiation from both the unsubstituted phenyl analog (CAS 920211-91-2; ΔMW = +18 Da) and the 4-methylphenyl analog (ChemDiv G870-0616; ΔMW = +4 Da) . In medicinal chemistry, the C–F bond is recognized for modulating lipophilicity, metabolic stability, and target-binding electronics relative to C–H or C–CH₃ . Critically, the pyridazine sulfonamide patent family (WO2011133600A1) describes broad generic formulae encompassing diverse R-group substitutions, but biological activity — specifically chloride channel (CaCC/VRAC) inhibition — is highly sensitive to the nature and position of the aryl substituent on the pyridazine ring . Consequently, substitution among analogs without confirmatory head-to-head biological data risks selecting a compound with divergent potency, selectivity, or ADME properties.

Quantitative Differentiation Evidence for N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide (CAS 920193-91-5)


Molecular Weight Differentiation of the 4-Fluorophenyl Substituent vs. Unsubstituted Phenyl and 4-Methylphenyl Analogs

The target compound carries a 4-fluorophenyl group on the pyridazine ring. Relative to the closest unsubstituted phenyl analog (N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide, CAS 920211-91-2, MW 405.47), the fluorine substitution adds approximately 18 Da to the molecular weight (423.46 vs. 405.47), representing a 4.4% mass increase . Compared with the 4-methylphenyl analog (ChemDiv G870-0616, MW 419.5), the difference is approximately 4 Da (423.46 vs. 419.5), reflecting the 4-fluorine (atomic mass 19.0) vs. 4-methyl (mass contribution ~15) substitution . The fluorine atom's strong electron-withdrawing character (Hammett σₚ = +0.06) differs substantially from the electron-donating methyl group (σₚ = −0.17), predicting distinct electronic effects on the pyridazine ring system .

Medicinal Chemistry Physicochemical Profiling Screening Library Selection

Predicted Lipophilicity Shift from 4-Fluorophenyl vs. 4-Methylphenyl Substitution Based on Analog Physicochemical Data

Computed physicochemical data are available for the 4-methylphenyl analog (ChemDiv G870-0616): logP = 4.9471, logD (pH 7.4) = 4.9467, logSw = −5.3825, topological polar surface area (TPSA) = 70.36 Ų . The target compound's 4-fluorophenyl substituent is expected to reduce logP by approximately 0.3–0.5 log units compared with the 4-methyl analog, consistent with the established π substituent constants for fluorine (π = +0.14) vs. methyl (π = +0.56) in aromatic systems . No experimentally determined logP or logD values for the target compound were identified in the public domain; the differential is a class-level inference based on fragment-based lipophilicity contributions . Both the target compound and the 4-methyl analog have one hydrogen bond donor and comparable TPSA values (predicted ~70–72 Ų for the target), indicating similar hydrogen-bonding capacity .

Lipophilicity logP/logD Drug-likeness ADME Prediction

Pyridazine Sulfonamide Class-Level Evidence for Chloride Channel (CaCC/VRAC) Inhibitory Activity from Patent WO2011133600A1

Patent WO2011133600A1, assigned to the Institute for OneWorld Health, discloses pyridazine sulfonamide-containing compounds that inhibit halide ion transport across calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC) . The patent's generic Formula I encompasses compounds with a pyridazine core, a sulfonylamino or aminocarbonyl substituent, and varied R-group aryl/heteroaryl attachments, including fluorophenyl-substituted variants . The specification demonstrates that representative compound 2 blocks both CaCC and VRAC in a voltage-dependent manner, confirming the scaffold's intrinsic channel-blocking pharmacophore . The target compound (CAS 920193-91-5) falls structurally within the claimed generic scope, possessing the requisite sulfonamide group and aryl-substituted pyridazine core. However, no compound-specific IC₅₀ or electrophysiological data for CAS 920193-91-5 were identified in the patent tables or in any peer-reviewed publication .

Ion Channel Pharmacology Chloride Channel Inhibition CaCC VRAC

Supplier Availability and Pricing Differentiation: Life Chemicals vs. EvitaChem Sourcing Channels

CAS 920193-91-5 is stocked by at least two commercial suppliers: Life Chemicals (catalog F2870-0271) at ≥90% purity, and EvitaChem (catalog EVT-2758889) with unspecified standard purity . Life Chemicals offers tiered pricing at $89/15 mg, $99/20 mg, and $119/30 mg as of 2023 . In contrast, the unsubstituted phenyl analog (CAS 920211-91-2) is listed by EvitaChem (EVT-2651912) but pricing data were not publicly available at the time of this analysis . The 4-methylphenyl analog (ChemDiv G870-0616) was listed at 66 mg available stock with 1-week shipping lead time . For procurement decisions, the Life Chemicals sourcing channel offers the target compound with defined purity and transparent small-quantity pricing, enabling cost-effective initial screening compared with analogs that lack publicly disclosed pricing or have limited stock quantities.

Chemical Procurement Screening Compound Sourcing Supplier Comparison

Sulfonamide Substituent Vector Differentiation: Naphthalene-2-sulfonamide vs. Substituted Benzenesulfonamide Analogs in the Same Series

Within the broader 6-(4-fluorophenyl)pyridazin-3-yloxy series, the sulfonamide substituent varies significantly across commercially available analogs. The target compound (CAS 920193-91-5) incorporates a naphthalene-2-sulfonamide group (C₁₀H₇–SO₂–), whereas close analogs such as CAS 920193-70-0 feature a substituted benzenesulfonamide (3-fluoro-4-methoxybenzenesulfonamide, MW 421.4) . The naphthalene sulfonamide contributes an additional aromatic ring system (two fused benzene rings) compared to the mono-aromatic benzenesulfonamide, increasing the hydrophobic surface area and providing a distinct π-stacking geometry . This structural difference is quantifiable: the naphthalene-2-sulfonamide contributes 10 aromatic carbon atoms vs. 6 for the benzenesulfonamide, yielding a larger and more planar aromatic footprint that can differentially engage hydrophobic binding pockets or alter the compound's conformational ensemble .

Structure-Activity Relationship Sulfonamide SAR Fragment-based Design

Recommended Application Scenarios for N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide (CAS 920193-91-5)


Chloride Channel (CaCC/VRAC) Inhibitor Screening in Cystic Fibrosis or Secretory Diarrhea Models

Based on the class-level evidence from patent WO2011133600A1, pyridazine sulfonamide derivatives including the target compound's scaffold are claimed to inhibit calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC) . Researchers investigating chloride channel pharmacology — particularly in cystic fibrosis, secretory diarrhea, or polycystic kidney disease models — may prioritize CAS 920193-91-5 as a screening candidate within this chemotype. The 4-fluorophenyl substituent's electron-withdrawing character distinguishes it from the unsubstituted phenyl and 4-methylphenyl analogs, offering a distinct electronic profile for SAR exploration . Users should note that compound-specific IC₅₀ data against CaCC or VRAC have not been published; initial screening should include the unsubstituted phenyl analog (CAS 920211-91-2) as an internal comparator to quantify the fluorine contribution to channel blockade potency .

Medicinal Chemistry Hit-to-Lead Optimization Leveraging the 4-Fluorophenyl Pharmacophore

The 4-fluorophenyl group is a privileged fragment in medicinal chemistry, with fluorine substitution known to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the para position while modulating pKₐ of adjacent heterocycles . The target compound's combination of a 4-fluorophenyl-pyridazine core with a naphthalene-2-sulfonamide tail provides a modular scaffold for medicinal chemistry optimization. Compared with the 4-methylphenyl analog (ChemDiv G870-0616, logP ~4.95), the target compound's predicted lower lipophilicity (estimated logP ~4.5–4.7) may offer a more favorable starting point for lead optimization, as excessively lipophilic leads (logP >5) are associated with higher attrition rates due to poor solubility, rapid metabolic clearance, and off-target promiscuity . Hit confirmation should include experimental logP/logD determination and metabolic stability assays in liver microsomes to validate the predicted fluorine advantage .

Physicochemical Probe for Fluorine-Specific SAR in Sulfonamide-Containing Screening Libraries

For organizations maintaining or procuring diversity-oriented screening libraries, CAS 920193-91-5 serves as a matched molecular pair with both the unsubstituted phenyl analog (CAS 920211-91-2; H→F exchange) and the 4-methylphenyl analog (ChemDiv G870-0616; CH₃→F exchange) . This matched-pair relationship enables systematic probing of the fluorine effect on target binding, cellular permeability, and metabolic stability within an otherwise identical molecular framework. The three compounds together form a mini-SAR set with incremental electronic and steric changes at the pyridazine 6-position, suitable for quantifying fluorine's contribution to biological activity in any assay system where this chemotype shows initial hit activity . The target compound's commercial availability from Life Chemicals at defined purity and transparent small-quantity pricing facilitates cost-effective procurement of the full matched-pair set for SAR campaigns .

Computational Chemistry and Molecular Docking Studies on Heterocyclic Sulfonamide Binding Modes

The well-defined molecular architecture and the naphthalene-2-sulfonamide group provide a rigid, planar aromatic system amenable to computational docking and molecular dynamics simulations. The compound's InChI Key (JNUMAYCCRKFVLG-UHFFFAOYSA-N) and SMILES string are publicly documented, enabling accurate 3D conformer generation for virtual screening . The naphthalene sulfonamide moiety presents a larger hydrophobic surface than the benzenesulfonamide analogs (e.g., CAS 920193-70-0), which may be exploited in structure-based drug design to probe hydrophobic sub-pockets or to achieve selectivity through differential shape complementarity . Computational chemists should note that, as of the current evidence date, no experimentally determined target engagement data (e.g., co-crystal structures or binding assays) exist for this compound; docking poses should be treated as hypotheses requiring experimental validation .

Quote Request

Request a Quote for N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.